2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol
Overview
Description
2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol is a versatile small molecule scaffold used in various research and industrial applications. This compound, with the molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol, is known for its unique structure that includes a piperidine ring substituted with hydroxyethyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol typically involves the reaction of piperidine with ethylene oxide under controlled conditions. The reaction is carried out by dissolving piperidine in water, cooling the solution to 15-20°C, and then introducing ethylene oxide. The mixture is stirred at 30-35°C for about 2 hours, followed by heating to remove excess water. The product is then purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced distillation techniques to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical assays and as a reagent in various biological studies.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyethyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol can be compared with other similar compounds such as:
2-(4-Piperidinyl)ethanol: Similar structure but lacks the additional hydroxyethyl group.
2-Piperidineethanol: Another related compound with a similar piperidine ring but different substitution pattern
These comparisons highlight the unique structural features and chemical properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[4-(2-hydroxyethyl)piperidin-4-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c11-7-3-9(4-8-12)1-5-10-6-2-9/h10-12H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJFQCLSTZAVLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CCO)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367282-75-5 | |
Record name | 2-[4-(2-hydroxyethyl)piperidin-4-yl]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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